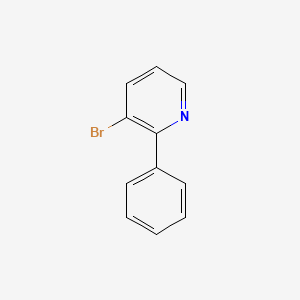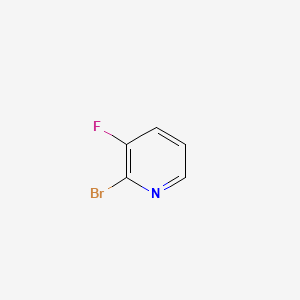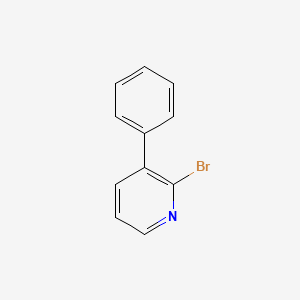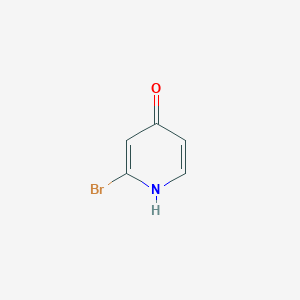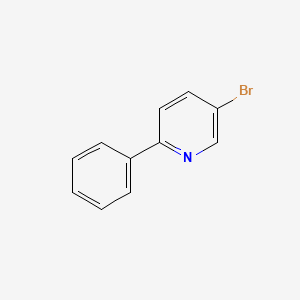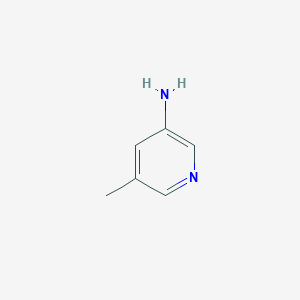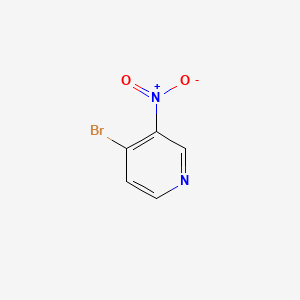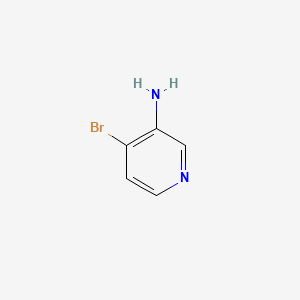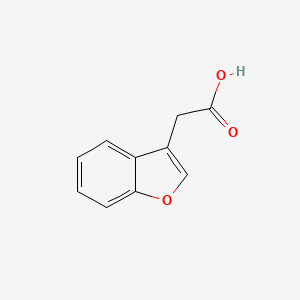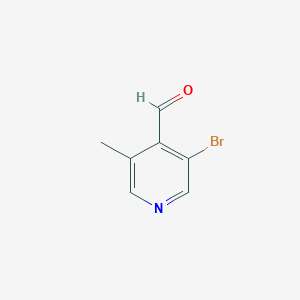
3-Bromo-4-oxo-4-thiophen-2-yl-butyric acid
Übersicht
Beschreibung
The compound "3-Bromo-4-oxo-4-thiophen-2-yl-butyric acid" has not been directly synthesized or characterized in the provided papers. However, related brominated and thiophene-containing compounds have been synthesized and studied, which can provide insights into the potential characteristics of the compound . For instance, compounds with bromine substituents and thiophene rings have been reported to exhibit various biological activities and interesting chemical properties .
Synthesis Analysis
The synthesis of brominated thiophene compounds typically involves multi-step procedures, including cyclization, chlorination, and nucleophilic substitution reactions . For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was achieved through a three-step process with mild reaction conditions and good yields . Similarly, the synthesis of related compounds often involves the reaction of brominated precursors with thiols or thioureas, leading to nucleophilic substitution and addition reactions .
Molecular Structure Analysis
The molecular structures of brominated thiophene compounds are often confirmed using techniques such as 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction . These compounds can exhibit planar conformations, as seen in the crystal structure analysis of related molecules . Density functional theory (DFT) calculations, including geometry optimization and frontier orbital energy analysis, are also employed to understand the electronic structure and predict the reactivity of these compounds .
Chemical Reactions Analysis
Brominated thiophene compounds can participate in various chemical reactions, including addition-elimination and substitution reactions . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic attack. The reactivity of these compounds can be influenced by the nature of the substituents on the thiophene ring and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene compounds can be deduced from their molecular structure and reactivity. These compounds often exhibit moderate antifungal activity, which suggests potential applications in the development of new antifungal agents . The electronic properties, such as bond lengths and angles, can be calculated using computational methods and compared with experimental data to validate the theoretical models .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The compound has been used in the synthesis of other chemical compounds, such as in the study by Mishriky and Moustafa (2013), where it was involved in the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through a nucleophilic substitution reaction (Mishriky & Moustafa, 2013).
- It has also been involved in the preparation of C-3 brominated and iodinated derivatives, with studies conducted by Mphahlele, Nwamadi, and Mabeta (2006) showing its relevance in further chemical transformations and preliminary antitumor activity research (Mphahlele, Nwamadi, & Mabeta, 2006).
Pharmaceutical and Biological Research
- A study by Shipilovskikh et al. (2020) on antinociceptive activity involved derivatives of this compound, demonstrating its potential in pharmacological research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Materials Science and Engineering
- In the field of materials science, this compound has been part of studies on organic sensitizers for dye-sensitized solar cell applications, as explored by Hagberg et al. (2008) (Hagberg et al., 2008).
Eigenschaften
IUPAC Name |
3-bromo-4-oxo-4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-5(4-7(10)11)8(12)6-2-1-3-13-6/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJPFDGCBARLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-oxo-4-thiophen-2-yl-butyric acid | |
CAS RN |
53515-21-2 | |
| Record name | β-Bromo-γ-oxo-2-thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53515-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-4-OXO-4-THIOPHEN-2-YL-BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



